17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
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Overview
Description
Naloxone-d5 is a deuterated form of naloxone, an opioid antagonist used to counter the effects of opioid overdose. The deuterium atoms in Naloxone-d5 replace hydrogen atoms, making it a stable isotopic label. This compound is primarily used as an analytical standard in mass spectrometry to study the pharmacokinetics of naloxone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 involves the incorporation of deuterium atoms into the naloxone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Naloxone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Naloxone-d5 undergoes various chemical reactions, including:
Oxidation: Naloxone-d5 can be oxidized to form naloxone N-oxide.
Reduction: Reduction reactions can convert naloxone N-oxide back to Naloxone-d5.
Substitution: Deuterium atoms in Naloxone-d5 can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen
Major Products Formed
Oxidation: Naloxone N-oxide
Reduction: Naloxone-d5
Substitution: Naloxone (non-deuterated form)
Scientific Research Applications
Naloxone-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of naloxone.
Biology: Studying the metabolism and pharmacokinetics of naloxone in biological systems.
Medicine: Investigating the efficacy and safety of naloxone in treating opioid overdose.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Mechanism of Action
Naloxone-d5, like naloxone, acts as a competitive inhibitor of the µ-opioid receptor. It binds to these receptors with high affinity, displacing opioid agonists and reversing their effects. This action rapidly restores normal respiration and consciousness in individuals experiencing opioid overdose .
Comparison with Similar Compounds
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5, used for the same purpose but without the isotopic labeling.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation
Uniqueness of Naloxone-d5
Naloxone-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated naloxone in mass spectrometry, enhancing the accuracy of pharmacokinetic studies .
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
InChI Key |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
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